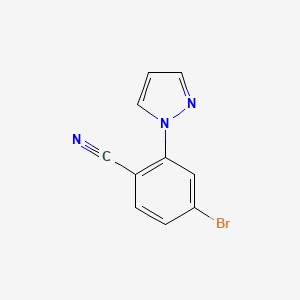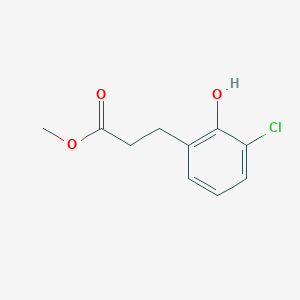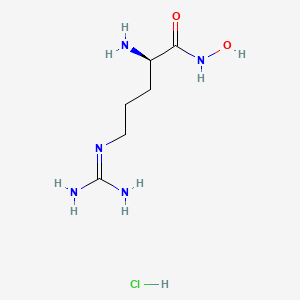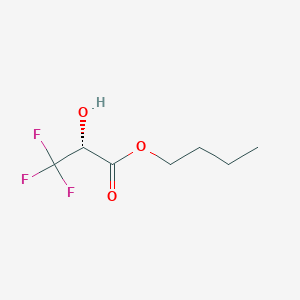![molecular formula C13H14BrN3O B1529291 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1480820-41-4](/img/structure/B1529291.png)
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole”, compounds with similar structures have been synthesized through various methods. For instance, pyrrolidin-2-ones and 3-iodopyrroles have been synthesized via cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of “this compound” comprises a five-membered oxadiazole ring attached to a pyrrolidine ring and a bromophenyl group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .Scientific Research Applications
Anticancer Properties
Research on oxadiazole derivatives, such as those related to the specified compound, has demonstrated potential anticancer properties. For example, certain 1,2,4-oxadiazoles have been identified as novel apoptosis inducers, showing good activity against breast and colorectal cancer cell lines. These compounds can arrest cancer cells in the G(1) phase, leading to apoptosis. The identification of these compounds' molecular targets, such as TIP47, a protein associated with the insulin-like growth factor II receptor, underscores their potential as anticancer agents (Zhang et al., 2005).
Insecticidal Activity
Oxadiazole derivatives have shown significant insecticidal activity. For instance, anthranilic diamides analogs featuring 1,3,4-oxadiazole rings exhibited promising results against the diamondback moth. The structure-activity relationship studies of these compounds provide insights into their mechanism of action and potential optimization for enhanced insecticidal activity (Qi et al., 2014).
Material Science Applications
In the field of materials science, oxadiazole derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (OLEDs). These compounds serve as excellent electron-transporting and exciton-blocking materials, contributing to the high efficiency and reduced driving voltages of OLEDs (Shih et al., 2015).
Corrosion Inhibition
Another application of oxadiazole derivatives is in the field of corrosion science, where they act as inhibitors to protect metals against corrosion in various environments. Their effectiveness in both cathodic and anodic reactions demonstrates their potential for industrial applications, particularly in cooling water systems (Rochdi et al., 2014).
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-5-2-1-4-9(10)8-12-16-13(18-17-12)11-6-3-7-15-11/h1-2,4-5,11,15H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOCQUHGIQHRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)

![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)
![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)
![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)


![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)

![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)




